2-Bromo-N-hydroxybenzimidoyl chloride
Overview
Description
2-Bromo-N-hydroxybenzimidoyl chloride is a chemical compound known for its utility in organic synthesis, particularly in the formation of various functionalized molecules. It is characterized by the presence of a bromine atom, a hydroxy group, and a benzimidoyl chloride moiety, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxybenzimidoyl chloride typically involves the reaction of aldoximes with reagents such as sodium chloride and Oxone under specific conditions. For instance, the reaction can be initiated by treating aldoximes with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 65°C for 15 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by light or other catalysts.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It is involved in substitution reactions where the bromine or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as Oxone and N-chlorosuccinimide (NCS) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used to replace the bromine or hydroxy groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield fluoroalkylated products, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-Bromo-N-hydroxybenzimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the modification of biomolecules for various studies.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxybenzimidoyl chloride involves the formation of reactive intermediates, such as free radicals or carbocations, which then participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
N-Hydroxybenzimidoyl chloride: Similar in structure but lacks the bromine atom.
N-Hydroxybenzimidoyl bromide: Similar but with a bromine atom instead of a chloride.
N-Hydroxybenzimidoyl fluoride: Contains a fluoride atom instead of bromine or chloride.
Uniqueness: 2-Bromo-N-hydroxybenzimidoyl chloride is unique due to the presence of both bromine and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly useful in reactions requiring specific functional group transformations .
Properties
IUPAC Name |
2-bromo-N-hydroxybenzenecarboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBHCNTSIMFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723986 | |
Record name | 2-Bromo-N-hydroxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38435-47-1 | |
Record name | 2-Bromo-N-hydroxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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